4-Épiminocycline

Vue d'ensemble

Description

4-Epiminocycline is a degradation product and potential impurity of minocycline, a broad-spectrum tetracycline antibiotic. It is recognized for its extended serum half-life and is notable for its anti-inflammatory and neuroprotective effects .

Applications De Recherche Scientifique

4-Epiminocycline has several scientific research applications:

Chemistry: It is used to study the structure-activity relationships of tetracycline compounds.

Biology: Its anti-inflammatory and neuroprotective properties make it a subject of interest in biological research.

Medicine: It is investigated for its potential therapeutic effects in treating conditions like acne and traumatic brain injury.

Industry: It is used in the development of stable formulations of minocycline to minimize degradation

Mécanisme D'action

Target of Action

4-Epiminocycline is a degradation product and potential impurity of minocycline . Minocycline, from which 4-Epiminocycline is derived, is a broad-spectrum tetracycline antibiotic . It is active against both gram-negative and gram-positive bacteria . The primary targets of minocycline, and by extension 4-Epiminocycline, are bacterial cells .

Mode of Action

Tetracyclines, including minocycline, enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium . This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm . Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis .

Biochemical Pathways

The principal metabolite of minocycline is 9-hydroxyminocycline . Two other major metabolites are probably mono-N-demethylated derivatives . Substantial amounts of 4-epiminocycline, which probably resulted from minocycline epimerization rather than biotransformation, were also present .

Pharmacokinetics

Minocycline, the parent compound of 4-Epiminocycline, has a particularly long half-life in serum . Little minocycline is recovered in the urine—probably 5–12% of the dose . The average area under the curve (AUC) for 200 mg/day oral doses

Analyse Biochimique

Biochemical Properties

It is known that it is derived from minocycline, a broad-spectrum tetracycline antibiotic . Minocycline is known to inhibit multiple proteins that promote brain injury including metalloproteases, caspases, calpain, and polyADP-ribose-polymerase-1

Cellular Effects

Minocycline, from which 4-Epiminocycline is derived, is known to have anti-inflammatory, anti-oxidant, and anti-apoptotic activities . It readily inhibits microglial activation at concentrations greater than needed for anti-microbial action

Molecular Mechanism

It is known that minocycline, from which 4-Epiminocycline is derived, inhibits multiple proteins that promote brain injury

Temporal Effects in Laboratory Settings

It is known that minocycline delivered in a hydrophilic gel remained more stable in situ, resulting in less degradation product (4-epiminocycline) than a lipophilic formulation .

Metabolic Pathways

It is known that minocycline is metabolized to 9-hydroxyminocycline, mono-N-demethylated minocycline, or 4-epiminocycline .

Méthodes De Préparation

4-Epiminocycline is primarily derived from minocycline through degradation processes. The synthetic route involves the epimerization of minocycline under specific conditions. Industrial production methods focus on controlling the levels of 4-Epiminocycline as an impurity in minocycline formulations .

Analyse Des Réactions Chimiques

4-Epiminocycline undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter its structure, potentially affecting its biological activity.

Substitution: It can undergo substitution reactions, where functional groups are replaced by others, modifying its chemical properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-Epiminocycline is compared with other tetracycline antibiotics such as:

Minocycline: The parent compound from which 4-Epiminocycline is derived. Minocycline has a longer serum half-life and broader spectrum of activity.

Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.

Tetracycline: The original compound in the tetracycline class, with a shorter half-life and narrower spectrum of activity

4-Epiminocycline is unique due to its specific degradation pathway and the resulting structural changes that impact its biological activity.

Propriétés

IUPAC Name |

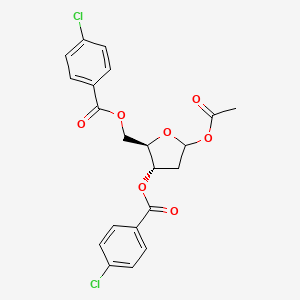

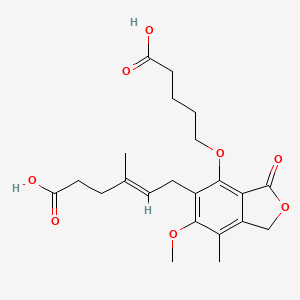

(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVPQUHLQBXQZ-MJPDVNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43168-51-0 | |

| Record name | Epiminocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 4-epiminocycline in the context of minocycline use?

A: 4-Epiminocycline is identified as a major impurity in minocycline, a tetracycline antibiotic. [] While not a product of minocycline metabolism, its presence is significant due to potential toxicity concerns associated with long-term minocycline use. [] This highlights the importance of monitoring 4-epiminocycline levels during minocycline production and quality control.

Q2: How is 4-epiminocycline formed in relation to minocycline?

A: 4-epiminocycline likely arises from the epimerization of minocycline rather than a direct biotransformation process. [] Epimerization is a chemical process where a molecule's spatial arrangement of atoms around a specific carbon atom (stereocenter) changes, resulting in a different stereoisomer.

Q3: Are there analytical methods available to detect and quantify 4-epiminocycline in minocycline samples?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of minocycline and its related substances, including 4-epiminocycline. [] These methods utilize a poly(styrene-divinylbenzene) (PSDVB) stationary phase and a mobile phase consisting of 2-methyl-2-propanol, potassium phosphate buffer, tetrabutylammonium sulphate, sodium edetate, and water. This approach enables the separation and quantification of 4-epiminocycline, alongside other impurities like 6-deoxy-6-demethyltetracycline and 7-monodemethyl-minocycline. []

Q4: What is the potential impact of 4-epiminocycline presence in minocycline formulations?

A: The presence of 4-epiminocycline as an impurity in minocycline is a concern due to its potential contribution to minocycline's hepatotoxicity, particularly after chronic use. [] This necessitates careful monitoring and control of 4-epiminocycline levels during manufacturing to ensure the safety and efficacy of minocycline products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.